molecular formula C34H49Cl2NO2 B12457977 Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate

Katalognummer: B12457977
Molekulargewicht: 574.7 g/mol
InChI-Schlüssel: BUXUANCLLFTORK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate is a synthetic compound that combines a cholesterol derivative with a dichlorophenyl carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of cholest-5-en-3-ol with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as large-scale chromatography or crystallization. The reaction conditions would be optimized to maximize yield and purity while minimizing production costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with biological membranes and proteins. The cholesterol moiety allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The dichlorophenyl carbamate group can interact with specific proteins, potentially inhibiting their activity or altering their function. These interactions can affect various molecular pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cholest-5-en-3-yl acetate: A similar compound with an acetate group instead of the dichlorophenyl carbamate.

    Cholest-5-en-3-yl benzoate: Another related compound with a benzoate group.

    Cholest-5-en-3-yl (2-dimethylaminoethyl)carbamate: A compound with a different carbamate group.

Uniqueness

Cholest-5-en-3-yl (3,4-dichlorophenyl)carbamate is unique due to the presence of the dichlorophenyl carbamate group, which imparts specific chemical and biological properties. This makes it distinct from other cholesterol derivatives and potentially useful in applications where these properties are advantageous .

Eigenschaften

Molekularformel

C34H49Cl2NO2

Molekulargewicht

574.7 g/mol

IUPAC-Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C34H49Cl2NO2/c1-21(2)7-6-8-22(3)27-12-13-28-26-11-9-23-19-25(15-17-33(23,4)29(26)16-18-34(27,28)5)39-32(38)37-24-10-14-30(35)31(36)20-24/h9-10,14,20-22,25-29H,6-8,11-13,15-19H2,1-5H3,(H,37,38)

InChI-Schlüssel

BUXUANCLLFTORK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC(=C(C=C5)Cl)Cl)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.